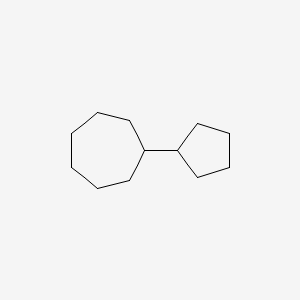

Cyclopentylcycloheptane

Description

Structural Classification and Nomenclature within Cycloalkanes

Cycloalkane Family and Bicyclic Hydrocarbons

Cyclopentylcycloheptane belongs to the broad family of cycloalkanes, which are saturated cyclic hydrocarbons. ontosight.ailibretexts.org These compounds consist of carbon atoms linked in a ring by single bonds. libretexts.org The general formula for a simple, non-substituted cycloalkane is CnH2n. libretexts.org

More specifically, cyclopentylcycloheptane is classified as a bicyclic hydrocarbon, a molecule containing two fused rings. ontosight.ainumberanalytics.com Bicyclic compounds are categorized based on how the rings are joined. In the case of cyclopentylcycloheptane, the two rings share two adjacent carbon atoms, placing it in the category of fused bicyclic systems. ontosight.ai

The nomenclature for cycloalkanes follows systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For a substituted cycloalkane where the ring has more carbon atoms than the substituent alkyl chain, the compound is named as an alkyl-substituted cycloalkane. vanderbilt.eduopenstax.org Conversely, if the alkyl chain has more carbons, the cycloalkane is treated as a substituent. vanderbilt.eduopenstax.org In cyclopentylcycloheptane, the cycloheptane (B1346806) ring (seven carbons) is the parent chain, and the cyclopentyl group (five carbons) is the substituent. Therefore, the IUPAC name is cyclopentylcycloheptane. nih.gov

Isomeric Considerations in Fused Ring Systems (e.g., cis/trans, constitutional isomers)

Isomerism is a key feature of fused bicyclic systems like cyclopentylcycloheptane. Constitutional isomers have the same molecular formula but different connectivity of atoms. For the molecular formula C12H22, numerous constitutional isomers exist, including those with different ring sizes or branching patterns. chemeo.comchegg.com

Furthermore, stereoisomerism is possible in substituted cycloalkanes. Cis-trans isomerism, a type of diastereomerism, can arise depending on the relative orientation of substituents on the ring. In the context of fused rings, the junction between the rings can be either cis or trans. In a cis fused system, the hydrogen atoms on the bridgehead carbons are on the same side of the ring system. In a trans fused system, they are on opposite sides. The specific stereochemistry of the ring fusion in cyclopentylcycloheptane would significantly influence its three-dimensional shape and, consequently, its physical and chemical properties.

Structure

3D Structure

Properties

CAS No. |

42347-48-8 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

cyclopentylcycloheptane |

InChI |

InChI=1S/C12H22/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h11-12H,1-10H2 |

InChI Key |

IVZDBCJTKAVJQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2CCCC2 |

Origin of Product |

United States |

Significance and Research Context of Saturated Bicyclic Systems

Fundamental Organic Chemistry Studies

The rigid, three-dimensional structures of saturated bicyclic compounds make them excellent models for studying the relationship between molecular structure, strain, and reactivity. researchgate.netrsc.orgchemrxiv.org The inherent ring strain in smaller bicyclic systems influences their chemical behavior, often leading to unique reactivity not observed in their acyclic counterparts. These systems serve as important substrates in the investigation of reaction mechanisms and the development of new synthetic methodologies. researchgate.net

Relevance in Petrochemistry and Hydrocarbon Systems

Saturated bicyclic hydrocarbons are components of crude oil and are significant in the formulation of fuels and lubricants. ontosight.ainsw.gov.au Their compact structures can contribute to high density and specific energy content, which are desirable properties for high-performance fuels. researchgate.netscispace.com Research in petrochemistry often involves the analysis and synthesis of such compounds to understand and improve the properties of fuel mixtures. researchgate.net For example, the synthesis of polycycloalkane mixtures containing structures similar to cyclopentylcycloheptane has been explored for producing high-density fuels. acs.orgresearchgate.net

Emerging Areas in Advanced Materials and Sustainable Chemistry

In the realm of advanced materials, the well-defined and rigid nature of bicyclic frameworks is being exploited to create novel polymers and functional materials. ontosight.ai The incorporation of these saturated rings can impart desirable thermal and mechanical properties.

Furthermore, there is a growing interest in producing cycloalkanes from renewable resources as part of the broader push towards sustainable chemistry. changechemistry.orgissues.orgoecd.orgnih.gov Lignocellulosic biomass, for instance, can be a source for platform molecules like cyclopentanone (B42830), which can then be converted into larger cycloalkanes, including those with bicyclic structures. bohrium.comresearchgate.net This approach offers a pathway to sustainable fuels and chemicals, reducing reliance on fossil feedstocks. scispace.comacs.org The synthesis of compounds like 1-(3-cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane from biomass-derived cyclopentanone highlights the potential of these systems in developing renewable high-density fuels. acs.orgresearchgate.net

Data on Cyclopentylcycloheptane and Related Compounds

| Property | Value | Unit | Source |

| Molecular Formula | C12H22 | nih.gov | |

| Molecular Weight | 166.30 | g/mol | nih.gov |

| CAS Number | 42347-48-8 | nih.gov | |

| Standard liquid enthalpy of combustion | -7640.00 ± 4.00 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions | 43.16 | kJ/mol | chemeo.com |

| Normal Boiling Point | Not available | K | |

| Normal melting (fusion) point | Not available | K |

Synthetic Strategies for Cyclopentylcycloheptane and Associated Polycyclic Hydrocarbons

The synthesis of cyclopentylcycloheptane and other complex polycyclic hydrocarbons is a significant area of research, particularly in the development of high-density fuels. These compounds, characterized by their multiple ring structures, offer desirable properties for advanced applications. Methodologies for their creation range from foundational organic chemistry reactions to sophisticated strategies utilizing biomass-derived feedstocks.

Advanced Structural Elucidation and Stereochemical Analysis of Cyclopentylcycloheptane

High-Resolution Spectroscopic Techniques

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For cyclopentylcycloheptane, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, allowing for the confirmation of its molecular formula, C12H22.

When subjected to ionization, typically by electron impact (EI), the cyclopentylcycloheptane molecule loses an electron to form a positively charged molecular ion (M+•). This ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The pattern of these fragments provides a veritable fingerprint for the molecule's structure. Key fragmentation pathways for cycloalkanes involve ring opening and the loss of alkyl fragments. For cyclopentylcycloheptane, expected fragmentation would include cleavage at the bond connecting the two rings, leading to the formation of cyclopentyl (C5H9+, m/z = 69) and cycloheptyl (C7H13+, m/z = 97) cations, as well as further fragmentation of the individual rings.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile and semi-volatile compounds from a mixture and identifying them. In the context of analyzing complex hydrocarbon mixtures, such as those found in petroleum products, GC-MS is routinely used to identify specific cycloalkanes like cyclopentylcycloheptane. researchgate.netresearchgate.netgcms.czrjptonline.org The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer detects and identifies the eluting compounds. The retention time from the GC provides one layer of identification, while the mass spectrum provides definitive structural information. For a pure sample, GC-MS confirms its purity and provides a clean mass spectrum for analysis.

For exceptionally complex samples like crude oil or advanced biofuels, conventional one-dimensional GC may not provide sufficient separation of all components. spectroscopyonline.comnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two different columns connected by a modulator. nih.govjeolusa.comunito.itamazonaws.com This technique allows for the detailed characterization of hydrocarbon classes. icsar.orgresearchgate.net In a GCxGC-MS analysis, compounds like cyclopentylcycloheptane can be effectively separated from other isomers and structurally similar compounds, providing a much cleaner mass spectrum for unambiguous identification. nih.gov This is particularly crucial in petrochemical analysis where numerous C12 isomers may be present. jeolusa.com

High-resolution time-of-flight (TOF) mass spectrometers are frequently coupled with GC and GCxGC systems for the analysis of complex hydrocarbon mixtures. spectroscopyonline.comjeolusa.comjeol.com A key advantage of TOF-MS is its high mass accuracy and rapid data acquisition rates, which are essential for the narrow peaks produced by fast GC or GCxGC separations. gcms.cz For cyclopentylcycloheptane, HR-TOF-MS can determine the mass of the molecular ion and its fragments with very high precision (typically within a few parts per million). tandfonline.com This level of accuracy allows for the unambiguous determination of the elemental composition of each ion, confirming that a peak at m/z 166.1722 corresponds to C12H22 and not another combination of elements with the same nominal mass. Soft ionization techniques, such as field ionization (FI), can also be used with TOF-MS to minimize fragmentation and enhance the signal of the molecular ion, which is particularly useful for saturated hydrocarbons. jeolusa.comamazonaws.comjeol.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing how they are connected and their spatial relationships. This is crucial for confirming the cyclopentylcycloheptane skeleton and investigating its stereochemistry.

One-dimensional NMR spectra provide fundamental structural information. The ¹H NMR spectrum shows the different types of protons in the molecule, while the ¹³C NMR spectrum shows the different types of carbon atoms.

¹³C NMR Spectrum: In the ¹³C NMR spectrum of cyclopentylcycloheptane, the carbon atoms in different chemical environments will produce distinct signals. Due to the molecule's symmetry, not all 12 carbons are unique. The carbon atom on the cyclopentane (B165970) ring bonded to the cycloheptane (B1346806) ring (C1) is unique, as is the corresponding carbon on the cycloheptane ring (C1'). The chemical shifts of these methine carbons would be expected to be further downfield compared to the other methylene carbons in the rings due to the substitution effect. The remaining methylene carbons on each ring will show distinct signals based on their distance from the linkage point. Based on data for cyclopentane and cycloheptane, the predicted chemical shifts are tabulated below.

¹H NMR Spectrum: The ¹H NMR spectrum would be complex due to significant signal overlap, as all protons are attached to sp³-hybridized carbons. The protons on the carbons linking the two rings (C1-H and C1'-H) would be expected to have the most downfield chemical shift. The remaining methylene protons would appear as a broad, overlapping multiplet in the typical alkane region (around 1.5 ppm). docbrown.inforesearchgate.net The complexity arises from the conformational flexibility of both rings and the numerous, similar proton environments.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Cyclopentylcycloheptane

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (Cyclopentane CH) | ~45-50 | Methine carbon at ring junction; deshielded by substitution. |

| C1' (Cycloheptane CH) | ~47-52 | Methine carbon at ring junction; deshielded by substitution. |

| C2/C5 (Cyclopentane CH₂) | ~32-36 | Adjacent to the substituted carbon. |

| C2'/C7' (Cycloheptane CH₂) | ~34-38 | Adjacent to the substituted carbon. |

| C3/C4 (Cyclopentane CH₂) | ~25-28 | Beta to the substituted carbon; similar to unsubstituted cyclopentane (~25.6 ppm). |

| C3'/C6' (Cycloheptane CH₂) | ~28-31 | Beta to the substituted carbon. |

| C4'/C5' (Cycloheptane CH₂) | ~26-29 | Gamma to the substituted carbon; similar to unsubstituted cycloheptane (~28.6 ppm). |

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Cyclopentylcycloheptane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C1-H & C1'-H | ~1.7-2.0 | Complex Multiplet |

| Ring CH₂ Protons | ~1.4-1.6 | Broad, Overlapping Multiplets |

Note: The chemical shift values presented in the tables are predicted based on established principles of NMR spectroscopy and known values for related cycloalkane structures. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, DEPT)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex molecules like cyclopentylcycloheptane. By spreading the NMR information across two frequency axes, these experiments resolve overlapping signals and reveal connectivity between atoms.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). sdsu.eduresearchgate.net For cyclopentylcycloheptane, a COSY spectrum would display cross-peaks connecting adjacent protons within the cyclopentyl ring and within the cycloheptyl ring, establishing the proton-proton connectivity along the carbon skeleton of each ring system. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹J-coupling). sdsu.educolumbia.edu This powerful technique allows for the direct assignment of each proton to its corresponding carbon atom in the cyclopentylcycloheptane structure. An edited HSQC can further distinguish between CH and CH₂ groups, as they appear with opposite phases. columbia.edu

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a one-dimensional experiment that provides information about the multiplicity of carbon atoms. uvic.ca By running DEPT-45, DEPT-90, and DEPT-135 experiments, one can differentiate between CH (methine), CH₂ (methylene), and CH₃ (methyl) groups. uvic.ca In cyclopentylcycloheptane, a DEPT-90 spectrum would show only the single methine carbon at the junction of the two rings, while a DEPT-135 spectrum would show the methine carbon as a positive signal and all the methylene carbons as negative signals.

The following table summarizes the expected NMR data for Cyclopentylcycloheptane based on these techniques.

| Technique | Information Gained | Application to Cyclopentylcycloheptane |

| COSY | Shows proton-proton (H-H) couplings within 3 bonds. sdsu.edu | Reveals adjacent protons within the cyclopentyl and cycloheptyl rings. |

| HSQC | Correlates protons to their directly attached carbons (¹J C-H). columbia.edu | Assigns each proton signal to its specific carbon in the molecule. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. columbia.edu | Confirms connectivity between the cyclopentyl and cycloheptyl rings. |

| DEPT-135 | Differentiates carbon types. uvic.ca | Shows positive signals for CH groups and negative signals for CH₂ groups. uvic.ca |

Advanced NMR for Complex Hydrocarbon Mixtures (e.g., Petrochemical Feeds)

In the context of petrochemical analysis, crude oil and its fractions are exceedingly complex mixtures of hydrocarbons. Advanced NMR techniques are vital for characterizing these mixtures without the need for extensive separation. patsnap.combruker.com High-resolution NMR can provide detailed information about molecular structure and allows for the quantification of different compound classes. bruker.com

For petrochemical feeds that may contain cyclopentylcycloheptane, ¹H and ¹³C NMR are used to determine key parameters. These methods can quantify the aromatic carbon and hydrogen content. creative-biostructure.com When combined with elemental analysis, NMR data can yield average structural parameters for heavy oils, including the number of alkane carbons, cycloalkane carbons, and the number of aromatic and cycloalkane rings. creative-biostructure.com The development of higher field strength magnets has significantly enhanced spectral resolution, enabling more detailed characterization of these complex hydrocarbon matrices and the identification of trace components. patsnap.com These advanced methods are crucial for guiding and optimizing production in petrochemical enterprises by providing rapid and accurate quality data. creative-biostructure.com

Vibrational Spectroscopy for Conformational and Functional Group Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. wikipedia.org For a saturated hydrocarbon like cyclopentylcycloheptane, these methods are particularly useful for confirming the absence of functional groups and gaining insight into the molecule's conformational properties.

Infrared (IR) Spectroscopy: Characteristic Absorption Band Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For cycloalkanes, the IR spectrum is dominated by absorptions arising from C-H and C-C bond vibrations. The absence of significant absorptions in other regions is a strong indicator of a simple alkane structure. docbrown.info

The primary characteristic absorption bands for cyclopentylcycloheptane are:

C-H Stretching Vibrations: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, which are characteristic of C-H stretching in methylene (CH₂) and methine (CH) groups within the alkane rings. docbrown.info

C-H Bending Vibrations: Absorptions corresponding to the scissoring or deformation of CH₂ groups typically appear in the 1440-1480 cm⁻¹ range. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions from C-C stretching and various bending and rocking vibrations that are unique to the specific molecule. docbrown.info

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong |

| C-H Bend (CH₂ Scissoring) | 1440 - 1480 | Medium |

| C-C Stretch | ~800 - 1200 | Weak to Medium |

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR absorption. wikipedia.org It relies on changes in the polarizability of a molecule during vibration. For non-polar molecules like cycloalkanes, symmetric vibrations that are weak or forbidden in the IR spectrum are often strong in the Raman spectrum.

Key features in the Raman spectrum of cyclopentylcycloheptane include:

C-H Stretching: Similar to IR, C-H stretching modes are observed in the 2800-3000 cm⁻¹ region.

C-C Stretching: The carbon skeleton vibrations are particularly prominent in the Raman spectrum. The symmetric "breathing" modes of the rings, where the rings expand and contract symmetrically, give rise to characteristic Raman bands. Strain within the ring structures can influence the frequency of these modes. mst.edu

Low-Frequency Modes: Low-frequency vibrations related to the puckering and twisting of the rings can also be observed, providing further conformational information.

Raman spectroscopy is an effective tool for identifying different classes of hydrocarbons, with clear marker bands for various structures. nih.gov

UV-Visible Spectroscopy for Chromophore Identification

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. pharmatutor.org This technique is primarily used to identify molecules containing chromophores—structural features with π-electrons or non-bonding valence electrons that can undergo such electronic transitions. pharmatutor.org

Saturated hydrocarbons like cyclopentylcycloheptane contain only sigma (σ) bonds. The electrons in these bonds are held very tightly, and a large amount of energy is required for their excitation. pharmatutor.org Consequently, their absorption bands appear in the far or vacuum UV region (below 200 nm). pharmatutor.org Therefore, cyclopentylcycloheptane is transparent in the near UV-Visible range (200-800 nm) and does not exhibit a characteristic spectrum with this technique. This transparency allows saturated hydrocarbons to be used as solvents for UV-Vis analysis of other compounds. pharmatutor.org

Conformational Analysis of Fused Cycloalkane Systems

Cycloalkanes are not planar molecules (with the exception of cyclopropane) but adopt puckered, three-dimensional conformations to minimize strain. maricopa.edu The total ring strain is a combination of angle strain (deviation from ideal 109.5° bond angles), torsional strain (from eclipsing interactions), and steric strain (non-bonded interactions). maricopa.edufiveable.me The conformational analysis of cyclopentylcycloheptane involves considering the preferred conformations of both the cyclopentane and cycloheptane rings and the steric interactions resulting from their linkage.

Cyclopentane Ring: The cyclopentane ring is not flat; it adopts non-planar conformations to relieve torsional strain. The two most common conformations are the "envelope" (with Cₛ symmetry) and the "half-chair" or "twist" (with C₂ symmetry). nih.govwikipedia.org These forms interconvert rapidly through a process called pseudorotation, with a very low energy barrier between them. nih.gov

Cycloheptane Ring: The cycloheptane ring is significantly more flexible and has a more complex conformational landscape. The two main families of conformations are the chair/twist-chair and the boat/twist-boat. wikipedia.org The twist-chair is generally considered the most stable conformation, as it minimizes both angle and torsional strain.

Ring Flexibility and Preferred Conformations of Cyclopentane and Cycloheptane Moieties

Cycloalkanes are not planar structures (with the exception of cyclopropane) and adopt puckered three-dimensional conformations to relieve ring strain. libretexts.orglumenlearning.com This is particularly true for the cyclopentane and cycloheptane moieties within cyclopentylcycloheptane.

Cyclopentane Moiety: The cyclopentane ring is in a constant state of flux, rapidly interconverting between two primary non-planar conformations: the "envelope" and the "half-chair" (or "twist"). masterorganicchemistry.comlibretexts.org

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope. libretexts.orgmaricopa.edu This structure reduces the torsional strain that would be present in a planar conformation by allowing some of the C-H bonds to be more staggered. masterorganicchemistry.comdalalinstitute.com

Half-Chair Conformation: Here, three carbon atoms are in a plane, with the other two displaced on opposite sides of it.

These conformations are of comparable energy and interconvert through a low-energy process known as pseudorotation, where the "pucker" appears to rotate around the ring. scribd.com The presence of the bulky cycloheptyl substituent will likely create a preference for conformations where the substituent is in a pseudo-equatorial position to minimize steric hindrance.

Cycloheptane Moiety: The cycloheptane ring is significantly more flexible than smaller rings and possesses several low-energy conformations. libretexts.orglibretexts.org The two most stable forms are the twist-chair and the twist-boat. These conformations are preferred because they minimize both angle strain and torsional strain. lumenlearning.com

Twist-Chair: This is generally considered the most stable conformation of cycloheptane.

The energy differences between the various cycloheptane conformations are small, leading to a complex potential energy surface with multiple interconversion pathways. The attachment of a cyclopentyl group introduces steric factors that influence the equilibrium, favoring conformations that place the substituent in a position with minimal steric interactions with the cycloheptane ring's hydrogens.

| Cycloalkane | Primary Conformations | Key Features |

|---|---|---|

| Cyclopentane | Envelope, Half-Chair (Twist) | Rapid interconversion via pseudorotation; low energy barrier. |

| Cycloheptane | Twist-Chair, Twist-Boat | Highly flexible with multiple low-energy conformations. |

Ring-Ring Interactions and Strain Energy Considerations

Angle Strain: This arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org Cyclopentane has minimal angle strain in its puckered forms, while cycloheptane also adopts conformations that keep angles close to the ideal value. lumenlearning.comlibretexts.org

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. Both rings pucker to adopt staggered arrangements, thus minimizing this strain. libretexts.orgmaricopa.edu

Steric Strain: In cyclopentylcycloheptane, this is a critical factor. It arises from non-bonded interactions, which can occur between atoms within the same ring (transannular strain) or between the two connected rings. libretexts.orglibretexts.org The primary interaction is the steric hindrance between the hydrogen atoms on the carbons adjacent to the connecting bond. The molecule will preferentially adopt a conformation that minimizes this repulsion, influencing the rotational angle around the single bond connecting the cyclopentyl and cycloheptyl rings.

The total strain energy of a cycloalkane can be evaluated by comparing its heat of combustion per CH₂ group to that of a strain-free acyclic alkane. libretexts.orgmasterorganicchemistry.com Cyclohexane (B81311) is considered virtually strain-free, providing a useful benchmark. libretexts.orglibretexts.org

| Cycloalkane | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|

| Cyclopropane | 27.6 | 9.2 |

| Cyclobutane | 26.3 | 6.6 |

| Cyclopentane | 6.2 | 1.2 |

| Cyclohexane | 0.0 | 0.0 |

| Cycloheptane | 6.3 | 0.9 |

Data sourced from multiple chemistry resources. libretexts.orgmasterorganicchemistry.com

The strain in cyclopentylcycloheptane would be approximated by the sum of the inherent strains of its constituent rings (both relatively low) plus the additional steric and torsional strain arising from the interaction at their linkage.

Dynamic Stereochemistry and Inversion Barriers

The conformational flexibility of the cyclopentane and cycloheptane rings means that cyclopentylcycloheptane is not a static molecule but exists as a dynamic equilibrium of interconverting conformers.

The cyclopentane moiety undergoes rapid pseudorotation, a process with a very low energy barrier. This means that at room temperature, the ring is constantly and rapidly changing its conformation.

The cycloheptane ring also undergoes conformational changes, such as the interconversion between the twist-chair and twist-boat forms. These processes have higher energy barriers than cyclopentane's pseudorotation but are still rapid at ambient temperatures.

The linkage of the two rings introduces a new dynamic element: rotation around the C-C bond connecting them. However, this rotation is hindered by the steric bulk of the rings. The energy barrier for this rotation will be influenced by the specific conformations of both rings at any given moment. The presence of the large cycloheptyl group will also affect the inversion barriers of the cyclopentane ring, and vice versa. For instance, the energy required to flip the cyclopentane "envelope" may be altered due to the need to overcome steric clashes with the adjacent cycloheptane ring. Computational studies on analogous systems, such as cyclobutane, have shown that inversion barriers are a consequence of electronic delocalization effects as well as torsional strain. nih.gov

Application of Artificial Intelligence and Machine Learning in Spectroscopic Data Interpretation

AI and ML are revolutionizing this field in several ways: bruker.commdpi.com

Spectral Deconvolution and Peak Picking: Deep learning algorithms, particularly deep neural networks, can be trained on vast libraries of simulated and experimental spectra. bruker.comfrontiersin.org These trained models can accurately identify and quantify individual peaks from highly complex and overlapping spectra, a task that is time-consuming and prone to error for human experts. analyticssteps.commdpi.com For cyclopentylcycloheptane, this would mean resolving the signals from the numerous non-equivalent protons and carbons.

Chemical Shift Prediction: ML models can predict NMR chemical shifts with high accuracy. mdpi.com By inputting a potential conformation of cyclopentylcycloheptane, these tools can generate a predicted spectrum. This allows for rapid comparison between the experimental spectrum and the predicted spectra of various low-energy conformers, aiding in the identification of the most probable structures in the conformational equilibrium. frontiersin.org

Conformational Analysis: Combining molecular dynamics (MD) simulations with machine learning can efficiently explore the conformational space of a flexible molecule. nih.gov ML algorithms can learn from initial MD simulations to predict new, low-energy conformations that might not have been sampled in the original simulation, providing a more complete picture of the molecule's dynamic behavior. nih.govresearchgate.net

Automated Structure Elucidation: Systems like DP4-AI use machine learning to automate the process of correlating experimental NMR data with computationally predicted data for a set of candidate structures. frontiersin.org This approach provides a statistical probability for each candidate, dramatically speeding up the process of structure verification or elucidation. For a molecule like cyclopentylcycloheptane, this could rapidly confirm its structure and provide insights into its preferred stereochemistry.

The integration of AI and ML into spectroscopic workflows transforms the analysis of complex molecules from a manual, interpretive art into a faster, more accurate, and data-driven science. bruker.com

Computational and Theoretical Studies on Cyclopentylcycloheptane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular geometry, stability, and properties.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it a standard tool for geometry optimization, where the lowest energy arrangement of atoms is found, and for calculating various molecular properties.

For a molecule like Cyclopentylcycloheptane, a typical DFT study would begin by proposing an initial 3D structure. The DFT algorithm would then iteratively adjust the atomic coordinates to minimize the total energy of the system, thereby finding the most stable, or "optimized," geometry.

A study on the related cycloheptane (B1346806) molecule illustrates this process. Using the Gaussian 09 software package, researchers employed the B3LYP functional with a CC-PVDZ basis set to perform a full geometry optimization. researchgate.net This level of theory is widely used for organic molecules. The calculations yield not only the minimum energy structure but also a wealth of electronic data, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's stability. researchgate.net

Table 1: Calculated Electronic Properties of Cycloheptane using DFT (B3LYP/CC-PVDZ) (Illustrative data based on a study of a related compound) researchgate.net

| Property | Calculated Value (eV) |

|---|---|

| Total Energy (Hartree) | -275.45 |

| HOMO Energy | -7.61 |

| LUMO Energy | 1.49 |

| HOMO-LUMO Gap | 9.10 |

| Ionization Potential | 7.61 |

| Electron Affinity | -1.49 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. High-level ab initio methods, such as Coupled Cluster (e.g., UCCSD(T)), are considered the "gold standard" for accuracy, though they are computationally very demanding.

These methods are particularly valuable for calculating precise thermochemical properties like enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). researchgate.net For instance, a detailed study of cyclopentane (B165970) combustion chemistry utilized the high-level UCCSD(T)-F12a/cc-pVTZ-F12//M06-2X/6-311++G(d,p) method to investigate reaction kinetics. researchgate.netkaust.edu.sa Such calculations provide crucial data for developing accurate chemical mechanisms that can be used in combustion modeling and other applications. researchgate.net

While specific high-accuracy calculations for Cyclopentylcycloheptane are not published, the experimental data for its constituent rings in the NIST Chemistry WebBook provide benchmark values that such calculations would aim to reproduce. nist.govnist.gov

Table 2: Selected Standard State Thermochemical Properties of Constituent Ring Molecules (Experimental data from the NIST Chemistry WebBook) nist.govnist.gov

| Property | Cyclopentane (gas) | Cycloheptane (liquid) |

|---|---|---|

| Formula | C₅H₁₀ | C₇H₁₄ |

| Enthalpy of Formation (ΔfH° at 298.15 K) | -76.57 kJ/mol | -156.4 kJ/mol |

| Standard Molar Entropy (S° at 298.15 K) | 292.8 J/mol·K | 243.5 J/mol·K |

| Heat Capacity (Cp at 298.15 K) | 106.1 J/mol·K | 180.6 J/mol·K |

Cyclic molecules are not static; they exist as an ensemble of interconverting three-dimensional shapes called conformations. Computational methods are essential for mapping the potential energy surface of a molecule to identify stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Cyclopentane, for example, is not planar. It adopts puckered conformations to relieve torsional strain. libretexts.org Its two most famous low-energy forms are the 'envelope' (Cₛ symmetry) and the 'half-chair' (C₂ symmetry). dalalinstitute.com These conformations are very close in energy and interconvert rapidly through a process called pseudorotation with a very low energy barrier. scribd.com

Cycloheptane is larger and more flexible, with its lowest energy conformation being the twist-chair. libretexts.org Interconversion between its various conformations requires an activation energy of about 3 kcal/mol. libretexts.org For a combined molecule like Cyclopentylcycloheptane, the conformational landscape would be significantly more complex, involving the relative orientations of the two rings in addition to the puckering of each ring. Computational scans of dihedral angles would be necessary to explore this landscape and identify the most stable structures.

Table 3: Relative Energies of Cycloalkane Conformers (Illustrative data for a related compound) dalalinstitute.com

| Molecule | Conformation | Relative Energy (kcal/mol) | Symmetry |

|---|---|---|---|

| Cyclohexane (B81311) (for comparison) | Chair | 0 (most stable) | D₃d |

| Twist-Boat | ~5.5 | D₂ | |

| Boat | ~6.9 | C₂ᵥ |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy, its computational cost limits its application to relatively small systems or short timescales. For larger systems and longer simulations, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice.

Molecular mechanics methods approximate a molecule as a collection of balls (atoms) connected by springs (bonds). The potential energy of the system is calculated using a set of functions and parameters known as a force field. wikipedia.org A force field includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Developing a force field for a novel molecule like Cyclopentylcycloheptane involves a process called parametrization. wikipedia.org This is a critical step where parameters are derived to ensure the model accurately reproduces reality. ethz.ch The process typically involves:

Quantum Mechanical Data: High-level QM calculations are performed on the molecule or its fragments to determine equilibrium bond lengths, angles, and torsional energy profiles.

Experimental Data: Parameters for non-bonded interactions and other terms are often refined by fitting them to reproduce experimental data for bulk properties, such as the density and enthalpy of vaporization of the liquid. nih.gov

Generalized force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) provide parameters for a wide range of chemical groups. nih.govnih.gov For Cyclopentylcycloheptane, one would likely start with existing parameters for general alkanes and cycloalkanes and validate or refine them to ensure they accurately capture the specific strains and interactions present in the bicyclic structure.

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then solve Newton's equations of motion to simulate how the atoms move over time. mdpi.com This generates a "trajectory"—a movie of the molecule's dynamic behavior at the atomic level.

For a flexible molecule like Cyclopentylcycloheptane, MD simulations are invaluable for conformational sampling. A simulation run over nanoseconds or longer can explore the different accessible conformations and the transitions between them. mdpi.com This allows researchers to understand the dynamic equilibrium of the molecule.

Analysis of the resulting trajectory can reveal:

Preferred Conformations: By analyzing the distribution of geometries over time, one can identify the most populated (and thus most stable) conformational states.

Transition Rates: The frequency of transitions between different conformations can be calculated, providing insight into the molecule's flexibility and the energy barriers separating conformers.

Thermodynamic Properties: By averaging properties over the simulation, one can calculate thermodynamic quantities like free energy differences between states.

For example, MD simulations of solid cyclopentane have been used to reproduce its different crystalline phases and understand the disorder within them, showcasing the power of MD to connect atomic motion to macroscopic properties. researchgate.net

Theoretical Kinetic Studies of Reaction Mechanisms

Theoretical kinetic studies are crucial for understanding the complex reaction pathways of cycloalkanes, particularly in high-temperature environments like combustion. These studies employ computational quantum chemistry to elucidate reaction mechanisms, identify transition states, and calculate rate coefficients.

The transformation of cycloalkanes, including isomerization and decomposition, proceeds through high-energy transition states. wikipedia.orgbritannica.comfiveable.melibretexts.org Characterizing these transition states is fundamental to understanding reaction kinetics. wikipedia.orgbritannica.comfiveable.melibretexts.org For a molecule like cyclopentylcycloheptane, transformations would likely involve hydrogen abstraction, ring-opening, and subsequent isomerization or decomposition pathways.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to map the potential energy surface of a reaction. semanticscholar.orgrsc.org This allows for the identification of the minimum energy path from reactants to products, with the highest point on this path corresponding to the transition state. libretexts.org For cyclopentylcycloheptane, key transformations would include the breaking of C-H or C-C bonds. For instance, in hydrogen abstraction reactions by radicals (e.g., H•, •CH3, •C2H5), a transition state is formed where the radical is partially bonded to a hydrogen atom, which is, in turn, still partially bonded to the parent cycloalkane. nih.gov The stability of this transition state, influenced by factors like bond strain and steric hindrance, will determine the rate of the reaction.

Table 1: Representative Calculated Activation Energies for Cycloalkane Reactions This table presents illustrative activation energies for reactions analogous to those cyclopentylcycloheptane would undergo. The exact values for cyclopentylcycloheptane would require specific computational studies.

| Reaction Type | Example Reactant | Radical | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Hydrogen Abstraction | Cyclopentane | •OH | ~5-7 | CCSD(T) |

| Hydrogen Abstraction | Cyclopentane | •H | ~10-12 | MS-CVT/SCT |

| Ring Opening | Cyclopentane | - | ~50-60 | DFT |

The decomposition of energized molecules, such as those formed during combustion or pyrolysis, is well-described by the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. biu.ac.ilresearchgate.net This statistical theory is applied to unimolecular reactions and assumes that the energy of the activated molecule is distributed randomly among all its vibrational modes before decomposition occurs. biu.ac.ilresearchgate.net

For cyclopentylcycloheptane, RRKM theory would be instrumental in predicting the rate constants for its various decomposition pathways as a function of temperature and pressure. rsc.orgresearchgate.net Following initial activation (e.g., through collision), the energized cyclopentylcycloheptane molecule can undergo several unimolecular reactions, including C-C bond scission leading to ring-opening of either the cyclopentyl or cycloheptyl moiety. The RRKM framework allows for the calculation of the microcanonical rate coefficient, k(E), which is the rate of reaction for a molecule with a specific amount of energy E. researchgate.net This is then used to compute the thermally and pressure-dependent rate coefficients observed experimentally. rsc.orgresearchgate.net

The prediction and modeling of reaction rate coefficients are essential for developing detailed kinetic models of fuel combustion. doi.orgyoutube.com For cyclopentylcycloheptane, these coefficients would be calculated using the parameters obtained from transition state theory and RRKM theory. The Arrhenius equation, k = A * exp(-Ea/RT), provides a fundamental relationship between the rate coefficient (k), the pre-exponential factor (A), the activation energy (Ea), the gas constant (R), and the temperature (T).

Computational studies on smaller cycloalkanes have demonstrated the importance of including advanced theoretical treatments, such as multi-structural torsional anharmonicity and tunneling effects, for accurate rate constant calculations, especially at lower temperatures. semanticscholar.orgrsc.orgnih.gov These factors would also be significant for the flexible structure of cyclopentylcycloheptane. The calculated rate coefficients for elementary reactions involving cyclopentylcycloheptane can then be incorporated into comprehensive kinetic models to simulate its behavior under various conditions, such as in an internal combustion engine. doi.orgyoutube.com

Structure-Property Relationship Modeling (excluding biological/medicinal)

Structure-property relationship modeling aims to predict the macroscopic properties of a compound based on its molecular structure. For a component of fuel like cyclopentylcycloheptane, properties such as density, viscosity, and combustion characteristics are of primary interest.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific property. nih.govnih.gov In the context of fuels, this is often referred to as Quantitative Structure-Property Relationship (QSPR). nih.govnih.gov These models are valuable for screening potential fuel candidates and optimizing fuel blends. frontiersin.orgornl.govescholarship.orgicsar.org

For cyclopentylcycloheptane, QSAR models could be developed to predict key fuel properties such as cetane number, energy density, and flash point. frontiersin.orgornl.govescholarship.orgicsar.orgrsc.orgrsc.org The development of such a model would involve compiling a dataset of cycloalkanes with experimentally determined fuel properties and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model based on calculated molecular descriptors. nih.govnih.govescholarship.org Studies on a variety of cycloalkanes have shown that properties like density and energy density are influenced by the ring size and the degree of substitution. frontiersin.orgornl.gov

Table 2: Key Fuel Properties of Cycloalkanes and their Relationship to Structure This table illustrates general trends observed for cycloalkanes that would be relevant for predicting the properties of cyclopentylcycloheptane.

| Fuel Property | General Trend with Increasing Molecular Weight/Size | Influence of Ring Structure |

|---|---|---|

| Density | Increases | Higher than corresponding n-alkanes |

| Boiling Point | Increases | Higher than corresponding n-alkanes |

| Energy Density (MJ/L) | Generally Increases | Often higher for multicyclic systems |

| Cetane Number | Variable, depends on structure | Generally lower for highly branched or strained rings |

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. nih.govnih.gov Cheminformatics utilizes these descriptors in conjunction with computational tools to analyze and model chemical data. For cycloalkane systems, a wide range of descriptors can be calculated, from simple constitutional indices (e.g., molecular weight, number of rings) to more complex topological and quantum-chemical descriptors. nih.govnih.gov

In the case of cyclopentylcycloheptane, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or connectivity indices, which are related to the degree of branching and cyclicity.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be related to reactivity.

These descriptors would serve as the input for the QSAR models mentioned previously, allowing for the prediction of the physical and chemical properties of cyclopentylcycloheptane and related cycloalkane systems. nih.govnih.gov

Reactivity and Advanced Chemical Transformations of Cyclopentylcycloheptane

Thermal and Photochemical Transformations

High-energy inputs, such as heat (pyrolysis) or ultraviolet light, can overcome the activation barriers for bond cleavage in cyclopentylcycloheptane, leading to the formation of highly reactive intermediates like radicals and biradicals. These transformations typically proceed through complex reaction networks, yielding a variety of smaller hydrocarbon products.

The thermal decomposition of cycloalkanes is a critical process in combustion and industrial cracking. escholarship.org While specific studies on cyclopentylcycloheptane are not extensively documented, its decomposition mechanism can be inferred from the pyrolysis of its constituent rings, cyclopentane (B165970) and cycloheptane (B1346806).

The initial and most common step in the pyrolysis of cycloalkanes is the homolytic cleavage of a carbon-carbon bond, which requires significant energy and results in the formation of a biradical intermediate. escholarship.org For cyclopentylcycloheptane, three initial C-C cleavage points are plausible: within the cyclopentane ring, within the cycloheptane ring, or the bond connecting the two rings. The larger cycloheptane ring is generally more flexible and may undergo ring-opening more readily than the cyclopentane ring. escholarship.org

Once the initial biradical is formed, it can undergo several subsequent reactions:

Isomerization: The biradical can isomerize to form an unsaturated open-chain alkene. For instance, the opening of the cycloheptane ring would lead to a derivative of heptene. escholarship.org

Beta-Scission: The radical can fragment, breaking C-C bonds to form smaller alkenes and radical species. This process is responsible for the complex mixture of products observed in high-temperature pyrolysis.

Intramolecular Hydrogen Transfer: A hydrogen atom can be transferred within the biradical intermediate, leading to different isomeric structures.

Studies on cyclohexane (B81311) have shown that its pyrolysis is largely initiated by reactions involving the cyclohexyl radical, and similar radical-driven pathways are expected for cyclopentylcycloheptane. mdpi.com The decomposition of related cycloalkanes provides insight into the likely products.

Table 1: Primary Decomposition Products of Related Cycloalkanes

| Parent Cycloalkane | Primary Decomposition Pathway | Major Products |

|---|---|---|

| Cyclopentane | C-C bond cleavage → Biradical → Isomerization & Fragmentation | 1-Pentene, Ethylene, Propylene |

| Cycloheptane | C-C bond cleavage → Biradical → Isomerization to 1-Heptene | 1-Heptene, Ethylene, Butadiene |

| Cyclohexane | C-C bond cleavage → Biradical → Isomerization to 1-Hexene | 1-Hexene, Ethylene, 1,3-Butadiene |

Data extrapolated from studies on individual cycloalkanes. escholarship.orgmdpi.com

Saturated hydrocarbons like cyclopentylcycloheptane can undergo free-radical substitution reactions, most commonly halogenation. uomosul.edu.iq These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂, Br₂) by heat or UV light to produce halogen atoms.

Propagation: A halogen atom abstracts a hydrogen atom from the cyclopentylcycloheptane molecule, forming a hydrogen halide and a cycloalkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen atom, which continues the chain.

Termination: The reaction ceases when two radical species combine.

The site of hydrogen abstraction is not random. The stability of the resulting carbon radical determines the regioselectivity of the reaction. The order of radical stability is tertiary > secondary > primary. Cyclopentylcycloheptane has tertiary C-H bonds at the junction of the two rings, secondary C-H bonds on the rings, and no primary C-H bonds. Therefore, radical abstraction is most likely to occur at the tertiary carbon, leading to substitution at the point where the rings are joined.

Table 2: General Bond Dissociation Energies (BDE) for C-H Bonds

| Type of C-H Bond | Example | Approximate BDE (kcal/mol) |

|---|---|---|

| Primary (1°) | CH₃-H | 105 |

| Secondary (2°) | (CH₃)₂CH-H | 100 |

| Tertiary (3°) | (CH₃)₃C-H | 96.5 |

Lower BDE indicates a weaker bond and a more favorable site for hydrogen abstraction in radical reactions.

Catalytic Transformations

Catalytic methods offer more controlled and selective transformations of cycloalkanes compared to high-energy thermal processes. These reactions typically involve transition metal catalysts (e.g., platinum, palladium, nickel) that can activate C-H and C-C bonds under milder conditions.

Under hydrogen pressure and in the presence of a metal catalyst, the C-C bonds of cycloalkanes can be cleaved in a process known as hydrogenolysis or ring opening. This reaction is particularly relevant for strained rings but can also occur in less strained systems like cyclopentane and cycloheptane at higher temperatures.

For cyclopentylcycloheptane, hydrogenolysis could selectively cleave the bond connecting the two rings to yield a mix of cycloheptylmethane and cyclopentyl-substituted linear alkanes. Alternatively, the opening could occur within one of the rings. The seven-membered ring, having slightly more inherent strain and a larger number of C-C bonds, might be more susceptible to cleavage than the five-membered ring, potentially yielding products like 1-cyclopentylheptane.

Ring contraction and expansion reactions are powerful tools in organic synthesis for altering ring sizes. researchgate.netwikipedia.org These transformations typically proceed through carbocation intermediates, which can be generated from the corresponding cycloalkane via hydride abstraction or from a derivative (e.g., an alcohol or halide). chemistrysteps.com

If a carbocation were generated on a carbon atom of the cycloheptane ring adjacent to the cyclopentyl ring, a rearrangement could occur. This might involve the migration of a C-C bond from the cyclopentane ring to the carbocation center, resulting in a ring expansion of the seven-membered ring to an eight-membered ring and a contraction of the five-membered ring to a four-membered ring, forming a spirocyclic system. Conversely, a carbocation on the cyclopentyl ring could lead to its expansion and contraction of the cycloheptyl ring. The driving force for these rearrangements is the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.com

Table 3: Common Named Reactions Involving Ring Rearrangements

| Rearrangement Type | Key Intermediate | Transformation |

|---|---|---|

| Pinacol Rearrangement | Carbocation | Vicinal diol rearranges to a ketone or aldehyde. |

| Tiffeneau–Demjanov | Carbocation | Expands a ring by one carbon via diazotization of an aminomethylcycloalkane. wikipedia.org |

| Favorskii Rearrangement | Enolate/Cyclopropanone | Contraction of a cyclic α-haloketone to a carboxylic acid derivative. researchgate.netwikipedia.org |

| Wolff Rearrangement | Carbene | Contraction of a cyclic α-diazoketone to a ketene, which can be trapped. wikipedia.org |

In the presence of acid catalysts (Lewis or Brønsted acids), cycloalkanes can undergo skeletal isomerization to form more thermodynamically stable isomers. For cyclopentylcycloheptane (C₁₂H₂₂), this process involves the formation of a carbocation intermediate followed by a series of 1,2-hydride and 1,2-alkyl shifts.

These rearrangements can lead to a variety of structural isomers, including other bicyclic systems like decalins (bicyclo[4.4.0]decane derivatives) or spirocyclic compounds like spiro[5.6]dodecane. The final product distribution is typically governed by the relative thermodynamic stabilities of the possible isomers, with more stable, less-strained structures being favored.

Functionalization and Derivatization Reactions

The transformation of saturated hydrocarbons like cyclopentylcycloheptane into more complex, functionalized molecules is a significant challenge in modern organic synthesis. technion.ac.il The low reactivity of paraffinic compounds, which lack functional groups to direct reactions, requires the development of powerful methods to selectively cleave and functionalize strong C-H bonds. technion.ac.il

The selective activation of carbon-hydrogen (C-H) bonds in saturated hydrocarbons is a paramount goal in synthetic chemistry, offering a direct route to complex molecules from simple feedstocks. technion.ac.ilyoutube.com This process involves the cleavage of a C-H bond, often with the aid of a transition metal catalyst, to form a new C-X bond (where X can be carbon, oxygen, nitrogen, etc.). wikipedia.org For a molecule like cyclopentylcycloheptane, which possesses numerous chemically similar secondary and tertiary C-H bonds, achieving site-selectivity is a formidable challenge. technion.ac.il

Research into the C-H functionalization of various cycloalkanes has provided insights applicable to the cyclopentylcycloheptane system. Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and iridium, have shown promise. wikipedia.orgacs.org For instance, studies on the transannular C-H arylation of cycloalkane carboxylic acids have demonstrated that specific ligands can direct functionalization to a particular position (e.g., the γ-position) even in the presence of multiple other C-H bonds. nih.govnih.gov This type of directed functionalization could, in principle, be applied to derivatives of cyclopentylcycloheptane.

The "Gif" system is one example of chemistry developed for the selective functionalization of saturated hydrocarbons. acs.org While early breakthroughs in C-H activation were made with organometallic complexes that react with alkanes via oxidative addition, the field has evolved to include a variety of catalytic systems. wikipedia.org The choice of catalyst and directing group is crucial for controlling the regioselectivity of the reaction.

Table 1: Selected Catalytic Systems for C-H Functionalization of Saturated Hydrocarbons

| Catalyst System | Type of Functionalization | Substrate Class | Reference |

|---|---|---|---|

| Rhodium complexes | C-H insertion by carbenes | Alkanes | acs.org |

| Palladium complexes | C-H arylation | Cycloalkane carboxylic acids | nih.govnih.gov |

| Shilov system (PtCl₄²⁻/PtCl₆²⁻) | Oxidation (e.g., to alcohols/chlorides) | Methane | wikipedia.org |

For cyclopentylcycloheptane, functionalization would likely occur preferentially at the tertiary C-H bonds at the ring junctions, as these bonds are typically weaker and lead to more stable radical or organometallic intermediates. However, steric hindrance around these bridgehead positions could influence the reaction's course.

The synthesis of specific derivatives such as cyclopentylcycloheptane-1,1'-diol is not explicitly described in available literature. However, general methodologies for the formation of diols from bicyclic systems can be considered. One common approach involves the dihydroxylation of an alkene precursor. This would require the initial introduction of a double bond into the cyclopentylcycloheptane skeleton, for instance, through a C-H activation/dehydrogenation sequence.

Alternatively, the direct synthesis of cycloalkanes from diols has been achieved using homogeneous manganese catalysts, a process that could potentially be adapted in reverse or for the synthesis of complex bicyclic structures. acs.org

Once a diol such as a hypothetical cyclopentylcycloheptane-1,1'-diol is formed, it can undergo further transformations. A particularly relevant reaction for diols on cyclic frameworks is the semipinacol rearrangement. nih.gov This type of rearrangement involves the migration of a carbon or hydrogen atom adjacent to a hydroxyl group upon activation of a neighboring hydroxyl group (often by converting it into a good leaving group). In the context of fused bicyclic systems, this can lead to ring expansion or contraction, providing access to novel carbocyclic skeletons. nih.govresearchgate.net

For example, studies on β-lactam diols fused to five-, six-, and seven-membered rings have shown that they undergo semipinacol rearrangement to yield keto-bridged bicyclic amides. nih.gov The reaction can be promoted by converting the diol into a cyclic sulfite (B76179) or phosphorane intermediate. nih.gov A similar strategy could be envisioned for cyclopentylcycloheptane-1,1'-diol, potentially leading to a rearranged bicyclic ketone. The specific outcome would depend on which bond migrates, influenced by stereoelectronic factors and the relative stability of the potential carbocation intermediates.

Table 2: Conditions for Semipinacol Rearrangement in Bicyclic Systems

| Substrate Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Fused β-lactam diols | 1) SOCl₂, pyridine; 2) Ph₂O, 190 °C | Keto-bridged bicyclic amide | nih.gov |

| Fused β-lactam diols | PPh₃, C₂Cl₆, acetonitrile, reflux | Keto-bridged bicyclic amide | nih.gov |

Isotopic Exchange Studies in Cyclic Hydrocarbons

Isotopic exchange, particularly the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a powerful tool for probing the mechanisms of chemical reactions and understanding the structure and dynamics of molecules. scielo.org.mx The difference in mass between protium (B1232500) (¹H) and deuterium (²H) leads to a difference in the zero-point energy of C-H and C-D bonds, resulting in a kinetic isotope effect (KIE) where C-H bonds are typically broken faster than C-D bonds. scielo.org.mx

Studies on isotopic exchange in bicyclic hydrocarbons have provided valuable mechanistic insights. For instance, base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones has been used to investigate the stereochemistry of enolization. mcmaster.ca Similarly, the thermal isomerization of bicyclo[4.2.0]oct-7-ene was studied using deuterium labeling to elucidate the reaction mechanism, ruling out a technion.ac.ilresearchgate.net hydrogen shift in favor of a direct disrotatory ring-opening. iitd.ac.in

In the context of cyclopentylcycloheptane, palladium-catalyzed isotopic exchange with deuterium could be employed to study the relative reactivity of different C-H bonds. nmu.edu Such experiments would involve exposing cyclopentylcycloheptane to a deuterium source (like D₂ gas or heavy water) in the presence of a catalyst. By analyzing the pattern of deuterium incorporation using techniques like mass spectrometry or NMR spectroscopy, one could determine which hydrogen atoms are most readily exchanged. This information provides insight into which sites are most susceptible to catalytic activation, which is crucial for designing selective functionalization reactions. These studies can also reveal information about conformational dynamics and potential rearrangement pathways, such as those occurring through β-enolization in related bicyclic ketones. researchgate.net

Advanced Research Applications of Cyclopentylcycloheptane and Analogs

High-Density Fuel Research and Sustainable Aviation Fuel (SAF) Development

The aviation industry's pursuit of fuels with higher energy density and improved performance characteristics has led to significant research into polycyclic alkanes like cyclopentylcycloheptane. These compounds offer a promising avenue for the development of advanced-generation and sustainable aviation fuels (SAFs).

The design of energy-dense hydrocarbons for aviation applications is guided by several key principles. A primary objective is to increase the volumetric net heat of combustion (NHOC), which allows for a greater energy payload in a fixed fuel tank volume. Polycyclic alkanes are particularly advantageous in this regard due to their compact molecular structures, which result in higher densities compared to their linear or monocyclic counterparts. researchgate.netresearchgate.netrsc.org The presence of multiple rings, as seen in cyclopentylcycloheptane analogs, contributes significantly to this increased density. researchgate.netanu.edu.aufigshare.com

Furthermore, strained ring systems, such as those containing cyclopropyl or cyclobutyl groups, can further enhance energy density by storing additional energy in their chemical bonds. greencarcongress.com While cyclopentylcycloheptane itself does not possess significant ring strain, the principle of incorporating cyclic structures is fundamental to its potential as a high-density fuel component. The ideal high-energy-density hydrocarbon (HEDH) fuel also possesses a low melting point, a high flash point, and a high specific impulse to ensure operational viability across a range of conditions. mdpi.com Research has shown that multi-cyclic structures are a common feature among potential HEDH fuel molecules. researchgate.net

Table 1: Key Properties of Selected High-Density Hydrocarbon Fuels

| Fuel Component | Density (g/mL) | Volumetric Net Heat of Combustion (NHOCv) (MJ/L) | Freezing Point (°C) |

|---|---|---|---|

| JP-10 (exo-tetrahydrodicyclopentadiene) | 0.935 | ~39.6 | -79 |

| DPCR-2 (Polycyclic alkane-based) | 0.844 | Not specified | Not specified |

| DPCR-3 (Polycyclic alkane-based) | 0.846 | Not specified | Not specified |

| Cycloalkane Mixture (from cyclopentanone) | 0.82 | Not specified | -31.6 |

| Cycloalkane Mixture (from furfural) | 0.83 | 43.1 MJ/kg (Specific Energy) | -27.7 |

This table presents data on various high-density fuel components to illustrate the properties targeted in HEDH research. Data extracted from multiple sources. researchgate.netgreencarcongress.commdpi.comresearchgate.net

Integration into Bio-refinery Schemes for Biomass Valorization

The production of cyclopentylcycloheptane and its analogs from renewable sources is a key focus of sustainable aviation fuel (SAF) research. researchgate.net This involves integrating their synthesis into biorefinery schemes that valorize biomass. Lignocellulosic biomass, a non-food feedstock, is a particularly promising source for producing the necessary chemical building blocks. rsc.orgresearchgate.net

Platform molecules derived from the breakdown of biomass, such as furfural (B47365) and cyclopentanone (B42830), can be catalytically converted into larger polycyclic structures. mdpi.comresearchgate.netrsc.org For instance, cyclopentanone can be derived from the hydrogenation and rearrangement of furfural. mdpi.com These cyclic ketones can then undergo aldol (B89426) condensation reactions followed by hydrodeoxygenation to produce high-density cycloalkane fuel components. researchgate.netresearchgate.net This pathway allows for the conversion of carbohydrates from biomass into valuable, energy-dense fuel molecules. rsc.org The integration of these processes into existing or novel biorefineries is crucial for the economic viability and scalability of SAF production. mdpi.com

Polycyclic alkanes, including cyclopentylcycloheptane analogs, offer several performance advantages when blended with conventional or other sustainable aviation fuels. Their higher density and volumetric heat of combustion can enhance the range and payload capacity of aircraft. hep.com.cn Furthermore, cycloalkanes can play a crucial role in maintaining the material compatibility of fuels. For instance, they can induce the necessary swelling of O-rings in aircraft fuel systems, a function traditionally fulfilled by aromatic compounds. frontiersin.org This is particularly important for SAF formulations that aim to reduce or eliminate aromatics to minimize soot emissions. frontiersin.orgnrel.gov

Blending strategies are being developed to optimize the properties of the final fuel. The addition of cycloalkanes to synthetic paraffinic kerosene (SPK) can create a 100% bio-based fuel that meets or exceeds the performance of petroleum-derived jet fuel. researchgate.net Research has shown that even at blend levels of 10-30% by weight, cycloalkanes can significantly increase the cycloalkane content of a typical jet fuel, enhancing its properties. frontiersin.org The performance of these blends is evaluated based on a range of parameters, including density, flash point, freezing point, and viscosity, to ensure they meet stringent aviation standards such as ASTM D7566. anu.edu.aufigshare.comrsc.org

Table 2: Comparison of Properties for Conventional and Sustainable Aviation Fuels

| Property | Conventional Jet A-1 | HEFA-SPK (a type of SAF) | SAF with high cycloalkane content |

|---|---|---|---|

| Aromatics (vol%) | 8-25 | ~0 | Low to none |

| Cycloalkanes (wt%) | ~32 | ~0 | High (e.g., 89-92) |

| Density (kg/m³ at 15°C) | 775-840 | ~730-770 | Higher than SPK |

| Net Specific Energy (MJ/kg) | >42.8 | >43.5 | Variable, can be high |

| Freezing Point (°C) | <-47 | <-47 | Can be very low |

This table provides a general comparison of key fuel properties. Specific values can vary depending on the exact composition. Data compiled from multiple sources. frontiersin.orgrsc.orgresearchgate.net

Role as Advanced Solvents and Lubricants

The unique molecular structure of cycloalkanes like cyclopentylcycloheptane also lends them to applications as advanced solvents and lubricants. Multiple alkylated cyclopentanes (MACs) are a class of synthetic lubricants that have gained acceptance for space applications due to their chemical inertness, favorable viscosity properties, and low volatility. researchgate.net While not cyclopentylcycloheptane itself, these compounds share the core cyclopentane (B165970) ring structure, and their properties provide insight into the potential of related molecules. The compact and saturated nature of cycloalkane rings contributes to their thermal and oxidative stability, which is a desirable characteristic for lubricants operating under extreme conditions.

Intermediates in Fine Chemical Synthesis

Cyclic structures are important motifs in a wide range of fine chemicals, including pharmaceuticals, fragrances, and specialty polymers. Cyclopentanone, a potential precursor to cyclopentylcycloheptane, is a valuable intermediate in organic synthesis. researchgate.net It can be derived from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The ability to synthesize more complex polycyclic structures from these renewable building blocks opens up new pathways for the production of high-value chemicals. The reactions used to build the carbon skeletons of these molecules, such as aldol condensations and subsequent cyclizations, are fundamental transformations in fine chemical synthesis. google.com

Model Compounds for Environmental and Geochemical Studies

In environmental and geochemical research, specific organic molecules can serve as biomarkers, providing information about the sources, transport, and fate of organic matter in the environment. Cyclic hydrocarbons, including cycloalkanes, are often used for this purpose due to their resistance to degradation compared to other classes of organic compounds. mdpi.com The presence and distribution of various cyclic alkanes in sediments can indicate inputs from both natural (e.g., algae, bacteria) and anthropogenic (e.g., petroleum contamination) sources. mdpi.com While cyclopentylcycloheptane itself may not be a commonly cited biomarker, the study of related cycloalkanes helps in understanding the biogeochemical processes that affect the cycling of carbon in aquatic and terrestrial ecosystems.

Analysis of Naphthenic Acids and Related Cyclic Structures in Environmental Samples

Naphthenic acids are a complex group of carboxylic acids found in petroleum and oil sands deposits, and they are a significant environmental concern due to their toxicity. nih.gov These acids are characterized by the general formula CnH(2n+Z)O2, where 'n' is the carbon number and 'Z' is a negative even integer that indicates the degree of hydrogen deficiency due to the presence of ring structures. researchgate.net A Z value of -2 corresponds to a monocyclic acid, while a Z value of -4, -6, etc., indicates the presence of two, three, or more rings, respectively. scholaris.ca

The analysis of these complex mixtures is a significant analytical challenge. nih.gov Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to characterize the composition of naphthenic acids in environmental samples. researchgate.net While specific studies focusing on cyclopentylcycloheptane as an analytical standard are not prevalent, the characterization of bicyclic (Z = -4) naphthenic acids is a key aspect of this research. scholaris.ca Understanding the structure and distribution of various bicyclic isomers, including those with cyclopentyl and cycloheptyl rings, is crucial for assessing their environmental fate and toxicity. springernature.com The lack of commercially available standards for all possible isomers, including those related to cyclopentylcycloheptane, presents a challenge in the precise quantification and toxicological evaluation of these compounds. springernature.com

Characterization of Complex Hydrocarbon Mixtures in Petroleum and Asphaltenes

Cyclopentylcycloheptane is a type of bicycloalkane, also known as a naphthene, which is a significant component of crude oil. nih.gov The characterization of the C7+ fraction (hydrocarbons with seven or more carbon atoms) in petroleum is critical for reservoir engineering and refining processes. ntnu.nomdpi.com This fraction contains a vast number of paraffinic, naphthenic, and aromatic compounds. uis.edu.co

The identification and quantification of specific naphthenic structures, such as those containing fused or linked cycloalkane rings like cyclopentylcycloheptane, are important for understanding the physical and chemical properties of crude oil. uis.edu.co Techniques like comprehensive two-dimensional gas chromatography (GC×GC) are utilized to separate and identify the multitude of isomers present in these complex mixtures. While detailed analyses specifically identifying cyclopentylcycloheptane in petroleum fractions are not widely published, the presence of various bicyclic alkanes is well-established. nih.gov The relative amounts of different cycloalkane structures can serve as biomarkers to "fingerprint" crude oils, helping to identify their source and geological history. nih.gov

Development of Novel Materials with Tailored Structures

Cyclic and bicyclic hydrocarbons serve as fundamental building blocks in the synthesis of advanced materials. nih.gov The rigid and defined three-dimensional structures of cycloalkanes can be exploited to create polymers and other materials with unique properties. While research specifically detailing the use of cyclopentylcycloheptane in materials science is limited, the broader class of cycloalkanes is utilized in several ways.

For instance, the incorporation of cyclic structures into polymer backbones can enhance thermal stability and modify mechanical properties. The synthesis of novel polymers often involves the use of functionalized cycloalkanes that can be polymerized or incorporated into existing polymer chains. nih.gov Furthermore, the predictable conformations of bicyclic systems make them attractive scaffolds for designing molecules with specific shapes and functionalities, which is a key aspect of supramolecular chemistry and the development of molecular devices. nih.gov The principles of using cyclic building blocks are well-established, and compounds like cyclopentylcycloheptane represent potential, though not yet widely explored, synthons for creating new materials with tailored architectures. frontiersin.orgnih.govresearchgate.net

Q & A

Q. What are the standard experimental protocols for synthesizing cyclopentylcycloheptane, and how can purity be validated?

Cyclopentylcycloheptane synthesis typically involves [describe method, e.g., cyclization of precursor molecules under catalytic conditions]. To ensure purity, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) . Purity validation requires ≥95% by GC-MS, with trace impurities identified via spectral deconvolution .

Q. Which spectroscopic and computational methods are most effective for characterizing cyclopentylcycloheptane’s conformational dynamics?

Conformational analysis requires a combination of NMR (NOESY for spatial proximity) and density functional theory (DFT) calculations. Compare experimental NMR chemical shifts with simulated DFT spectra (e.g., using Gaussian or ORCA software) to validate low-energy conformers. For dynamic behavior, employ variable-temperature NMR or molecular dynamics simulations .

Q. How should researchers address discrepancies in reported thermodynamic stability data for cyclopentylcycloheptane?

Analyze experimental conditions (e.g., calorimetry vs. computational enthalpy calculations) to identify methodological biases. Replicate studies using standardized protocols (e.g., DSC for melting points, Gibbs free energy calculations via DFT) and report confidence intervals. Cross-reference with structurally analogous compounds (e.g., spiroalkanes) to contextualize stability trends .